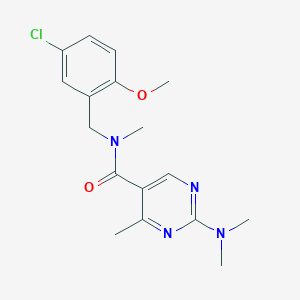

![molecular formula C13H13NO2S3 B5578480 3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)

3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are an important class of heterocyclic compounds with significant applications in various fields of chemistry due to their unique chemical and physical properties. The compound of interest is closely related to this class, implying its potential relevance in similar applications.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves strategic reactions that introduce the benzothiazole moiety into the desired compounds. For example, the synthesis of 3-amino-thiochromanes from 4-benzyl 2-thiazolines via an unprecedented intramolecular electrophilic aromatic substitution provides insights into the synthesis strategies for related compounds (Mercey et al., 2010).

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the properties and reactivity of chemical compounds. X-ray crystallography, NMR, and other spectroscopic techniques are commonly used. For instance, the crystal structure of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate was determined to clarify its molecular structure, demonstrating the role of crystallography in elucidating compound geometries (Aydin et al., 2002).

Chemical Reactions and Properties

Benzothiazoles and their derivatives undergo various chemical reactions, contributing to their wide range of applications. For example, the Mannich-type addition reactions between lithium derivatives of benzo[d]thiazoles and N-tert-Butylsulfinyl-3,3,3-trifluoroacetaldimine offer a generalized synthesis method for biologically relevant compounds, showcasing the versatility of these molecules in synthesis (Mei et al., 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The analysis of these properties is essential for the practical application of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, are determined by the molecular framework of the benzothiazole derivatives. Quantum chemical modeling can provide insights into the electronic properties, molecular orbitals, and potential reactivity patterns of these compounds (Sheikhi & Shahab, 2017).

Aplicaciones Científicas De Investigación

Chemistry and Structure

- The compound's chemistry and structure can be inferred from studies on similar benzothiophene derivatives. For instance, a study on [1]benzothieno[2,3-b][1]benzothiophene by Dayagi et al. (1970) investigated the reaction of 1,1-diphenylethylene with sulphur, yielding derivatives with established structures through chemical reactions and electronic and NMR spectra (Dayagi, Goldberg, & Shmueli, 1970).

Synthesis Applications

- A study by Karimi-Jaberi et al. (2012) on 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of certain derivatives provides insights into the synthesis processes that could be applicable to the compound (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Alkylation Studies

- The alkylation process of similar compounds is detailed in a study by Dorofeev et al. (2017), focusing on the alkylation of 2,2′-(methylenedisulfanediyl)- and 2,2′-(ethane-1,2-diyldisulfanediyl)bis-(1,3-benzothiazoles) (Dorofeev, Shagun, Zhilitskaya, & Yarosh, 2017).

Oxidation Studies

- Crank and Makin (1984) investigated the oxidation of aromatic thiols by superoxide ion, leading to the formation of various compounds. This study might offer insights into the oxidative behavior of 3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate (Crank & Makin, 1984).

Photocycloaddition

- Nishio et al. (1994) explored the photocycloaddition of benzothiazole-2-thiones to alkenes, which may provide useful information on the photochemical properties of the compound (Nishio, Mori, Iida, & Hosomi, 1994).

Heteroacenes Synthesis

- Gao et al. (2008) described the synthesis of ladder-type heteroacenes containing thiophene rings, which might be relevant for understanding the synthesis and characterization of similar compounds (Gao, Feng, Yang, Enkelmann, Baumgarten, & Müllen, 2008).

Mecanismo De Acción

The mechanism of action would depend on the specific application of the compound. For example, some thiazole derivatives have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Safety and Hazards

Direcciones Futuras

Thiazoles and their derivatives continue to be an area of interest in various fields, including medicinal chemistry, due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives and their potential applications.

Propiedades

IUPAC Name |

3-(2-methyl-[1]benzothiolo[3,2-d][1,3]thiazol-1-ium-1-yl)propane-1-sulfinate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S3/c1-9-14(7-4-8-19(15)16)12-10-5-2-3-6-11(10)18-13(12)17-9/h2-3,5-6H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDKVTALFHYRMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(S1)SC3=CC=CC=C32)CCCS(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

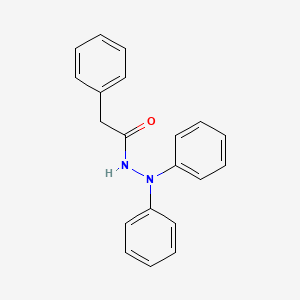

![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)

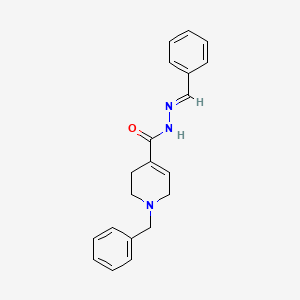

![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)

![2-amino-5-[(tert-butylamino)methyl]-5-(hydroxymethyl)-1,3-thiazol-4(5H)-one](/img/structure/B5578429.png)

![methyl 4-{[(2-pyridinylamino)carbonothioyl]amino}benzoate](/img/structure/B5578431.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)

![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)

![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)

![ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5578504.png)